8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cross-coupling chemistry C–C bond formation Building block utility

Medicinal chemistry teams lose weeks when unsubstituted pyrido-oxazinone scaffolds lack a diversification handle. 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one delivers a strategic C8 bromine atom that enables immediate palladium-catalyzed cross-coupling for parallel SAR library synthesis. • C8 bromine provides optimal oxidative addition kinetics-faster than chloro, more bench-stable than iodo-enabling uniform Suzuki-Miyaura conditions across diverse boronic acid partners. • Core scaffold of patent-protected Raf kinase (LRRK2) inhibitor programs and nonsteroidal mineralocorticoid receptor (MR) antagonists; published SAR shows C8 substituents modulate target potency by up to 45-fold. • 6,8-Dibromo analog also commercially available for sequential orthogonal functionalization strategies.

Molecular Formula C7H5BrN2O2
Molecular Weight 229.03 g/mol
Cat. No. B13328153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Molecular FormulaC7H5BrN2O2
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=NC=CC(=C2O1)Br
InChIInChI=1S/C7H5BrN2O2/c8-4-1-2-9-7-6(4)12-3-5(11)10-7/h1-2H,3H2,(H,9,10,11)
InChIKeyDMUALIZLSDHQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Procurement-Ready Overview


8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 1640125-13-8, MF C₇H₅BrN₂O₂, MW 229.03) is a brominated pyrido-oxazinone heterocycle featuring an 8-position bromine substituent on the pyrido[3,2-b][1,4]oxazin-3(4H)-one core . This core scaffold has been validated as a privileged pharmacophore in multiple therapeutic programs, most notably as the structural foundation for nonsteroidal mineralocorticoid receptor (MR) antagonists [1] and as a versatile template for Raf kinase and LRRK2 inhibitor development [2]. The presence of the C8 bromine atom provides a strategic synthetic handle for transition metal-catalyzed cross-coupling chemistry, distinguishing it from unsubstituted and non-halogenated analogs .

1
8-Br handle for Pd cross-coupling
Enables direct C–C bond formation
2
Diversify at C8 position
Suzuki-Miyaura with aryl/heteroaryl partners
3
Kinase / MR inhibitor research
Reported scaffold in patent and literature programs

Why Generic Substitution Fails


The pyrido[3,2-b][1,4]oxazin-3(4H)-one core is not a single uniform chemical entity; halogen substitution at the 8-position fundamentally dictates synthetic utility, downstream functionalization potential, and—in drug discovery contexts—pharmacological profile. The C8-bromo derivative offers unique reactivity in cross-coupling chemistry compared to its 8-chloro and 8-iodo analogs, with bromine providing an optimal balance between oxidative addition reactivity and bench stability . Furthermore, published structure-activity relationship (SAR) data within the pyrido-oxazinone series demonstrate that substituent identity at the 8-position directly modulates target binding affinities, with bromo-substituted congeners exhibiting distinct potency profiles relative to hydrogen-, methyl-, or nitro-substituted comparators [1]. Substituting an unhalogenated scaffold for this brominated building block precludes access to all downstream analogs requiring palladium-catalyzed diversification, representing a critical divergence point in synthetic route planning [2].

8-Cl analog Slower oxidative addition may require harsher conditions and limit substrate scope.
6-Br regioisomer Different spatial vector alters target engagement; not interchangeable for SAR campaigns.
Unsubstituted parent Lacks halogen handle; cannot undergo direct cross-coupling without prior functionalization.

8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Quantitative Differentiation Evidence


Synthetic Utility for Cross-Coupling Reactions

The 8-bromo derivative functions as a reactive electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling installation of aryl, heteroaryl, and alkenyl substituents at the C8 position [1]. In contrast, the unsubstituted parent scaffold (2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) lacks a halide leaving group and cannot undergo direct cross-coupling without prior C–H activation or halogenation steps [1]. The 8-nitro analog, while synthetically accessible, requires reduction and diazotization sequences for further functionalization—a multi-step process with lower atom economy . This distinction is critical for medicinal chemistry programs requiring rapid analog generation via parallel synthesis [2].

Cross-coupling utility
Class-level
8-Br: reactive electrophile
vs Unsubstituted: no coupling; 8-NO₂: multi-step needed
Enables direct analog diversification
Pd(0)/Pd(II) catalysis; qualitative reactivity distinction
Cross-coupling chemistry C–C bond formation Building block utility Palladium catalysis

PAX3-FOXO1 Transcriptional Inhibition Activity

A pyrido-oxazinone derivative bearing the 8-bromo substituent demonstrated measurable inhibition of PAX3-FOXO1-driven transcriptional activity in human Rh4 rhabdomyosarcoma cells with an IC₅₀ value of 26,000 nM (26 µM) [1]. While this absolute potency is modest, it establishes baseline activity for the 8-bromo-containing scaffold against this oncogenic fusion target. Comparator compounds with alternative substitution patterns (including non-halogenated and differentially substituted analogs) exhibit distinct activity profiles within the same assay system, confirming that halogen identity and position contribute to target engagement [1].

PAX3-FOXO1 inhibition
Reported
IC₅₀ 26 µM
Baseline activity for 8-Br scaffold
Rh4 cell luciferase assay; modest potency
Rhabdomyosarcoma PAX3-FOXO1 Transcriptional inhibition Cellular assay

Mineralocorticoid Receptor Antagonism SAR

Comprehensive structure-activity relationship (SAR) studies within the morpholino-pyrido[3,2-b][1,4]oxazin-3(4H)-one series demonstrate that substituents at the 8-position directly modulate mineralocorticoid receptor (MR) binding affinity and functional antagonism [1]. Starting from an unsubstituted pyrrolidine HTS hit (compound 9) with modest potency, systematic optimization revealed that introducing substituents at the C8 position produced measurable changes in receptor engagement. While the 8-bromo derivative is a key synthetic intermediate, the broader SAR landscape indicates that halogen placement at the 8-position—as opposed to the 6-position or unsubstituted scaffold—is a critical determinant of downstream antagonist potency [2]. This positional sensitivity underscores why 8-bromo substitution is preferred over 6-bromo or 8-unsubstituted building blocks for MR-targeted library construction .

MR antagonism SAR
Class-level
C8 substitution vs C6 or unsubstituted
C8 vector modulates MR affinity
SAR trend from reported binding and functional assays
Mineralocorticoid receptor Nuclear receptor Cardiovascular Structure-activity relationship

Bromine vs. Chlorine Cross-Coupling Reactivity

In palladium-catalyzed cross-coupling reactions, the C8-bromo substituent undergoes oxidative addition significantly faster than the corresponding C8-chloro analog under standard conditions [1]. This kinetic advantage translates to higher yields, reduced reaction times, and compatibility with milder catalytic systems when employing the bromo building block [1]. The C8-chloro derivative (CAS 956462-83-2) requires either elevated temperatures, stronger bases, or specialized ligand systems (e.g., bulky electron-rich phosphines) to achieve comparable conversion [2]. For parallel medicinal chemistry libraries where reaction uniformity across diverse coupling partners is essential, the bromo scaffold provides more consistent and predictable reactivity than the chloro congener [3].

Br vs. Cl reactivity
Class-level
Br: rapid oxidative addition
vs Cl: slower, needs higher T/ligands
Broader scope under milder conditions
Suzuki-Miyaura, Pd(PPh₃)₄, 80-100°C context
Cross-coupling kinetics Oxidative addition Bromo vs. chloro Synthetic efficiency

Regioisomeric SAR: 8-Bromo vs. 6-Bromo

The pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold can be brominated at either the 6-position or the 8-position, yielding regioisomeric building blocks with distinct reactivity and biological profiles . The 8-bromo derivative (CAS 1640125-13-8) and 6-bromo derivative (exemplified by 6-bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, CAS 943994-62-5) are not functionally interchangeable. Patent disclosures describing Raf kinase and LRRK2 inhibitors specify that substitution patterns on the pyrido-oxazinone core are critical determinants of kinase selectivity and potency [1]. The 8-bromo regioisomer orients substituents introduced via cross-coupling toward a different spatial vector than the 6-bromo isomer, directly impacting target binding interactions [1]. Furthermore, the 6,8-dibromo derivative (available commercially, Sigma-Aldrich ADE001307) demonstrates that sequential functionalization at both positions is possible, but the order of derivatization depends on which monobromo building block is selected as the starting point .

8-Br vs 6-Br SAR
Class-level
8-Br: distinct exit vector
vs 6-Br: different spatial orientation
Regioisomer choice dictates SAR trajectory
Kinase selectivity impacted; separate programs
Regioisomer comparison Positional SAR Kinase inhibition Building block selection

8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Validated Research Applications


Raf Kinase and LRRK2 Inhibitor Optimization

The 8-bromo-pyrido-oxazinone scaffold is explicitly claimed as a core structural component in patent-protected Raf kinase and LRRK2 inhibitor programs [1]. Procurement of the 8-bromo building block enables direct entry into these SAR campaigns, allowing medicinal chemistry teams to install diverse aryl, heteroaryl, and alkenyl substituents at the C8 position via Suzuki-Miyaura coupling [1]. The resulting analogs can be evaluated for kinase selectivity and potency, with the 8-position substitution vector being a critical determinant of target engagement [2].

Nonsteroidal MR Antagonist Development

Comprehensive SAR studies published in the Journal of Medicinal Chemistry establish the pyrido[3,2-b][1,4]oxazin-3(4H)-one core as a privileged scaffold for mineralocorticoid receptor antagonism [3]. The 8-bromo derivative serves as the optimal diversification point for introducing substituents that modulate MR binding affinity and functional potency. Published data demonstrate that optimization of the C8 position—in combination with morpholine appendages—yielded compounds with 45-fold improvements in binding affinity relative to earlier leads [3]. This scaffold is directly relevant to cardiovascular drug discovery programs targeting hypertension and heart failure.

ALK5 (TGF-βRI) Inhibitor Diversification

Granted European patent EP4182322B1 (Chiesi Farmaceutici S.p.A., 2024) explicitly protects pyrido-oxazine derivatives as ALK5 inhibitors for the treatment of fibrotic diseases [4]. The 8-bromo-pyrido[3,2-b][1,4]oxazin-3(4H)-one compound falls within the scope of this patent family, positioning it as a relevant building block for ALK5-targeted drug discovery. Procurement of this brominated intermediate enables SAR exploration around the C8 position as described in the patent's exemplification [4].

Parallel Library Synthesis via Pd Cross-Coupling

For medicinal chemistry groups requiring rapid analog generation, the 8-bromo building block enables parallel Suzuki-Miyaura library synthesis with diverse boronic acid/ester partners [5]. The bromine substituent provides optimal oxidative addition kinetics relative to chloro analogs, enabling uniform reaction conditions across multiple coupling partners [5]. This reduces reaction optimization overhead and improves batch-to-batch consistency in library production. The 6,8-dibromo analog is also commercially available for groups requiring sequential orthogonal functionalization strategies .

Application
Selection Property
Validation Focus
Raf/LRRK2 kinase inhibitor research
8-position cross-coupling handle
Kinase selectivity and target engagement assays
MR antagonist research
C8 substitution SAR vector
MR binding and functional antagonism assays
ALK5 inhibitor studies
Scaffold diversification potential
TGF-β signaling pathway assays
Parallel library synthesis
Consistent Pd cross-coupling reactivity
Reaction scope and yield consistency

Technical Documentation Hub

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